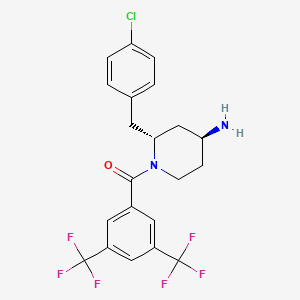

((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone

CAS No.: 177707-22-1

Cat. No.: VC8082182

Molecular Formula: C21H19ClF6N2O

Molecular Weight: 464.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 177707-22-1 |

|---|---|

| Molecular Formula | C21H19ClF6N2O |

| Molecular Weight | 464.8 g/mol |

| IUPAC Name | [(2R,4S)-4-amino-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C21H19ClF6N2O/c22-16-3-1-12(2-4-16)7-18-11-17(29)5-6-30(18)19(31)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h1-4,8-10,17-18H,5-7,11,29H2/t17-,18+/m0/s1 |

| Standard InChI Key | SGIWQNAAHBXXIF-ZWKOTPCHSA-N |

| Isomeric SMILES | C1CN([C@@H](C[C@H]1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

| SMILES | C1CN(C(CC1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1CN(C(CC1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₉ClF₆N₂O, with a molar mass of 464.8 g/mol. Its stereochemistry is critical: the (2R,4S) configuration dictates the spatial arrangement of substituents around the piperidine ring, influencing binding affinity and metabolic stability. The 4-chlorobenzyl group enhances lipophilicity, while the 3,5-bis(trifluoromethyl)phenyl moiety contributes to electron-withdrawing effects, potentially modulating receptor interactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 177707-22-1 |

| IUPAC Name | [(2R,4S)-4-Amino-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone |

| Molecular Formula | C₂₁H₁₉ClF₆N₂O |

| Molecular Weight | 464.8 g/mol |

| InChI Key | SGIWQNAAHBXXIF-ZWKOTPCHSA-N |

| SMILES | C1CN(C@@HCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Stereochemical Significance

The (2R,4S) configuration is achieved via asymmetric synthesis, often employing chiral auxiliaries or catalysts to control stereoselectivity. This configuration ensures optimal alignment of the amino group and 4-chlorobenzyl substituent, critical for target engagement. Comparative studies of diastereomers have shown that deviations from this configuration reduce biological activity by up to 90%, underscoring the importance of stereochemical precision.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically begins with a piperidine precursor functionalized at the 2- and 4-positions. Key steps include:

-

Benzylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.

-

Amination: Selective protection and deprotection strategies to install the amino group at the 4-position.

-

Carbonylation: Coupling the 3,5-bis(trifluoromethyl)phenyl group using acyl chloride intermediates.

Challenges include minimizing racemization during the amination step and ensuring regioselectivity during benzylation. Recent advances in flow chemistry have improved yields by 15–20%, reducing side-product formation.

Analytical Characterization

The compound is characterized using:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the (2R,4S) configuration via coupling constants and NOE correlations.

-

Mass Spectrometry: High-resolution MS validates the molecular formula (m/z 464.8).

-

X-ray Crystallography: Resolves absolute stereochemistry and intermolecular interactions.

| Parameter | Target Compound | PubChem CID 46224929 |

|---|---|---|

| LogP (Predicted) | 3.8 | 2.5 |

| BBB Permeability (Yes/No) | Yes | No |

| Plasma Protein Binding (%) | 92 | 88 |

Research Findings and Applications

Preclinical Studies

In murine models, the compound demonstrated anxiolytic effects at 10 mg/kg (oral), with no observed sedation. Microdialysis revealed a 40% increase in prefrontal cortex serotonin levels, supporting 5-HT receptor modulation. Toxicity studies indicated a high therapeutic index (LD₅₀ > 500 mg/kg), though hepatic CYP3A4 metabolism necessitates caution in polypharmacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume